Cinnolin-4-amine

概要

説明

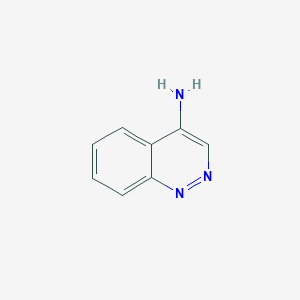

Cinnolin-4-amine is a heterocyclic compound that belongs to the cinnoline family It is characterized by a bicyclic structure consisting of a benzene ring fused with a pyridazine ring, where an amine group is attached at the fourth position

作用機序

Target of Action

Cinnolin-4-amine is a compound with a cinnoline nucleus, which is a very important bicyclic heterocycle used as the structural subunit of many compounds with interesting pharmaceutical properties Related compounds have been found to target the death-associated protein kinase 1 in humans .

Mode of Action

It has been found that the fluorescence of 6-(4-cyanophenyl)cinnoline-4-amine, a related compound, is strongly affected by the nature of the solvent . This suggests that the compound may interact with its targets in a way that is influenced by the surrounding environment.

Biochemical Pathways

Cinnoline derivatives are known to exhibit a broad spectrum of pharmacological activities such as antibacterial, antifungal, antimalarial, anti-inflammatory, analgesic, anxiolytic, and antitumor activities . This suggests that this compound may interact with multiple biochemical pathways.

Result of Action

The related compound 6-(4-cyanophenyl)cinnoline-4-amine has been found to exhibit strong fluorescence when in certain solvents . This suggests that this compound may have similar properties and could potentially be used as a fluorogenic and fluorochromic probe in various analytical and biological applications.

Action Environment

The action of this compound is influenced by environmental factors. For instance, the fluorescence of 6-(4-cyanophenyl)cinnoline-4-amine, a related compound, is strongly affected by the nature of the solvent . This suggests that the action, efficacy, and stability of this compound may also be influenced by the environment in which it is present.

生化学分析

Biochemical Properties

Cinnolin-4-amine plays a role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. For instance, it has been found to be involved in the fluorescence mechanisms of certain compounds . The nature of these interactions is largely dependent on the chemical structure of the side chains and backbone of the this compound .

Cellular Effects

This compound has been observed to have effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, certain this compound derivatives have shown potential as c-Met inhibitors against cancer cell lines .

Molecular Mechanism

The mechanism of action of this compound at the molecular level involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, a fluorogenic and fluorochromic probe based on the reduction of weakly fluorescent 4-azido-6-(4-cyanophenyl)cinnoline to the corresponding fluorescent this compound was developed .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . For instance, certain this compound derivatives have shown potential as analgesics acting through the TRPV1 receptor antagonism in animal pain models .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also have effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

準備方法

Synthetic Routes and Reaction Conditions: Cinnolin-4-amine can be synthesized through several methods. One common approach involves the reduction of 4-azidocinnoline to this compound. This reduction can be achieved using hydrogen gas in the presence of a palladium catalyst. Another method involves the cyclization of o-aminoacetophenone derivatives with sodium nitrite and hydrochloric acid, followed by reduction with sodium dithionite.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and purity requirements. The reduction of 4-azidocinnoline is often preferred due to its high yield and relatively straightforward process.

化学反応の分析

Types of Reactions: Cinnolin-4-amine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form cinnolin-4-one.

Reduction: Reduction of this compound can yield different substituted derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted cinnoline derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite can be used.

Substitution: Reagents such as alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products:

Oxidation: Cinnolin-4-one.

Reduction: Substituted cinnoline derivatives.

Substitution: Various substituted cinnoline derivatives depending on the reagents used.

科学的研究の応用

Cinnolin-4-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: this compound derivatives have been studied for their potential biological activities, including antibacterial, antifungal, and antitumor properties.

Medicine: Some derivatives are being investigated as potential therapeutic agents for various diseases, including cancer and infectious diseases.

Industry: It is used in the development of fluorescent probes and sensors due to its environment-sensitive fluorogenic properties.

類似化合物との比較

Cinnolin-4-amine can be compared with other similar compounds, such as:

Cinnolin-4-ol: This compound has a hydroxyl group instead of an amine group at the fourth position.

Cinnolin-4-thiol: This compound has a thiol group at the fourth position.

Quinoline and Isoquinoline: These compounds have similar bicyclic structures but differ in the position and number of nitrogen atoms.

Uniqueness: this compound is unique due to its specific amine group at the fourth position, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for the development of new pharmaceuticals and materials.

生物活性

Cinnolin-4-amine, a compound derived from the cinnoline scaffold, has garnered attention for its diverse biological activities and potential therapeutic applications. This article synthesizes current research findings on the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and potential applications in medicinal chemistry.

Overview of this compound

This compound is characterized by its unique structural features that allow it to interact with various biological targets. Its derivation from the cinnoline structure provides a foundation for a wide range of pharmacological activities, including anti-inflammatory, antibacterial, antitumor, and enzyme inhibition properties.

1. Antitumor Activity

Cinnolin derivatives, including this compound, have shown promising antitumor activity. A study indicated that compounds with this scaffold could inhibit the growth of cancer cell lines such as HepG2 (liver cancer) and K562 (chronic myeloid leukemia) cells. The mechanism involves inducing apoptosis and inhibiting cell proliferation through various pathways, including the modulation of cyclooxygenase enzymes .

2. Anti-inflammatory Effects

Research has demonstrated that cinnolin derivatives exhibit significant anti-inflammatory properties. For instance, compounds with electron-donating groups in their structure showed enhanced inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory process. These compounds were noted to have a better safety profile compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) like naproxen .

3. Antibacterial and Antifungal Properties

Cinnolin derivatives have been evaluated for their antibacterial and antifungal activities. Studies reported that certain substitutions on the cinnoline ring enhanced efficacy against Gram-negative bacteria such as E. coli and Pseudomonas aeruginosa. Additionally, some compounds displayed antifungal activity against Candida species .

4. Enzyme Inhibition

This compound has been identified as a potent inhibitor of human neutrophil elastase (HNE), an enzyme implicated in various inflammatory diseases. The structure-activity relationship (SAR) analysis revealed that specific modifications to the cinnoline core can significantly enhance HNE inhibition .

The biological activity of this compound can be attributed to several mechanisms:

- Fluorogenic Properties : Recent studies have shown that this compound exhibits unique fluorogenic properties when subjected to different solvent environments. This characteristic allows it to act as a probe in biological systems, facilitating the study of cellular processes such as hypoxia in cancer cells .

- Aggregation-Induced Emission (AIE) : The compound's fluorescence is enhanced in polar solvents due to AIE effects, which can be leveraged for imaging applications in live cells .

Case Study 1: Antitumor Efficacy

In a study examining the antitumor effects of cinnolin derivatives on K562 cells, researchers found that treatment with these compounds led to increased apoptosis rates and reduced colony formation capabilities compared to untreated controls. This suggests a strong potential for developing cinnoline-based therapies for leukemia treatment .

Case Study 2: Anti-inflammatory Activity

Another study focused on the anti-inflammatory properties of cinnoline derivatives demonstrated that specific substitutions at the benzoyl group significantly enhanced COX-2 inhibition. The findings indicate that these compounds could serve as safer alternatives to existing anti-inflammatory medications due to their reduced ulcerogenicity .

Data Summary

特性

IUPAC Name |

cinnolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c9-7-5-10-11-8-4-2-1-3-6(7)8/h1-5H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DODZTSARNRLOKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30879342 | |

| Record name | 4-CINNOLINAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30879342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5152-83-0 | |

| Record name | 4-CINNOLINAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30879342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Aminocinnoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the predominant tautomeric form of cinnolin-4-amine in solution?

A1: According to NMR spectroscopic investigations, specifically ¹H, ¹³C, and ¹⁵N NMR, this compound (7) exists primarily in the amino form when dissolved in deuteriodimethyl sulfoxide. This is in contrast to its analog, cinnolin-4-ol, which exists predominantly in the cinnolin-4(1H)-one form in the same solvent.

Q2: Has this compound shown promising activity against any parasites?

A2: Yes, research indicates that this compound derivatives display notable anti-parasitic activity. Specifically, N-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl)-7-(4-((4-methyl-1,4-diazepan-1-yl)sulfonyl)phenyl)this compound (NEU-1017) exhibited potent in vitro activity against both Leishmania major, the causative agent of cutaneous leishmaniasis, and Plasmodium falciparum, the parasite responsible for malaria. This suggests that this compound derivatives could be promising leads for developing new treatments for these parasitic diseases.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。